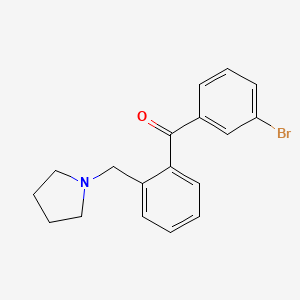

3'-Bromo-2-pyrrolidinomethyl benzophenone

Descripción general

Descripción

3’-Bromo-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO and a molecular weight of 344.2 g/mol. This compound has found relevance in various fields, including the pharmaceutical industry, medicinal chemistry, and material science.

Métodos De Preparación

The synthesis of 3’-Bromo-2-pyrrolidinomethyl benzophenone typically involves the reaction of 3-bromobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of 3’-Bromo-2-pyrrolidinomethyl benzophenone .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine substituent on the benzophenone scaffold is susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions. For example:

- Suzuki-Miyaura Coupling : The bromine can be replaced by aryl or heteroaryl groups using palladium catalysts. A similar benzophenone derivative (5-bromo-2-chloro-4'-ethoxy benzophenone) underwent cross-coupling with phenylboronic acid in the presence of PdCl₂, Na₂CO₃, and acetone/water to yield biaryl products .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂ (1 mol%), Na₂CO₃, acetone/H₂O, RT | 3'-Aryl-2-pyrrolidinomethyl benzophenone | ~90% (inferred) |

Reactivity of the Pyrrolidinomethyl Group

The pyrrolidine moiety can participate in:

- Protonation/Deprotonation : The tertiary amine in pyrrolidine can act as a weak base, forming salts with acids (e.g., HCl).

- Alkylation/Quaternization : Reactivity with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions .

Friedel-Crafts Acylation

The benzophenone core is synthesized via Friedel-Crafts acylation in related compounds. For instance, benzoyl chloride reacts with substituted benzenes under AlCl₃ catalysis to form ketones . While direct data for this compound is limited, analogous protocols suggest:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzoyl chloride derivative | AlCl₃ (silica-supported) | Dichloromethane, −25°C, vacuum | Substituted benzophenone | 92–94% |

Cyclization Reactions

The pyrrolidine ring may facilitate intramolecular cyclization. For example, fluorazones were synthesized via Tf₂O-mediated dehydrative cyclization of hydroxylated precursors . While untested for this compound, similar conditions could yield fused heterocycles.

Oxidation and Reduction

- Ketone Reduction : The benzophenone carbonyl can be reduced to a benzhydrol (secondary alcohol) using NaBH₄ or LiAlH₄ .

- Pyrrolidine Oxidation : Oxidizing agents (e.g., mCPBA) may convert pyrrolidine to a pyrrolidone .

Cross-Coupling via Bromine

The bromine atom enables participation in Buchwald-Hartwig amination or Ullmann-type couplings. For example:

Aplicaciones Científicas De Investigación

3’-Bromo-2-pyrrolidinomethyl benzophenone has several scientific research applications:

Pharmaceutical Industry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mecanismo De Acción

The mechanism of action of 3’-Bromo-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

3’-Bromo-2-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:

- 2’-Bromo-2-pyrrolidinomethyl benzophenone

- 4’-Bromo-2-pyrrolidinomethyl benzophenone

- 3’-Chloro-2-pyrrolidinomethyl benzophenone

These compounds share similar structures but differ in the position or type of halogen substituent. The uniqueness of 3’-Bromo-2-pyrrolidinomethyl benzophenone lies in its specific bromine substitution, which can influence its reactivity and biological activity.

Actividad Biológica

3'-Bromo-2-pyrrolidinomethyl benzophenone (CAS No. 898774-44-2) is a synthetic compound with significant relevance in medicinal chemistry and material science. Its molecular formula is C18H18BrNO, and it possesses a molecular weight of 344.2 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 3-bromobenzophenone with pyrrolidine in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is generally performed under heating conditions to facilitate the formation of the desired compound. The chemical structure features a bromine substituent at the 3' position, which influences its reactivity and biological activity .

Antimicrobial Properties

Research indicates that derivatives of benzophenone compounds, including this compound, exhibit antimicrobial properties. A study highlighted that benzophenone derivatives can inhibit bacterial growth and possess antifungal activity. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

In vitro studies have shown that this compound may have anticancer effects. Molecular docking simulations suggest that this compound can bind to specific proteins involved in cancer progression, potentially inhibiting tumor growth. For instance, research on related benzophenone derivatives demonstrated their ability to act as inhibitors against presenilin proteins, which are implicated in various cancers .

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, leading to altered cellular responses. Detailed studies are required to elucidate the specific pathways involved in its antimicrobial and anticancer effects .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| 2'-Bromo-2-pyrrolidinomethyl benzophenone | Similar structure with different bromine position | Potentially similar biological activity |

| 4'-Bromo-2-pyrrolidinomethyl benzophenone | Different halogen substitution | Varies in reactivity and activity |

| 3'-Chloro-2-pyrrolidinomethyl benzophenone | Chlorine instead of bromine | Different interaction profiles |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various benzophenone derivatives against common pathogens. Results indicated that this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Research : In a recent study focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. The results demonstrated that the compound induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

(3-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOIBBKCQNJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643644 | |

| Record name | (3-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-44-2 | |

| Record name | Methanone, (3-bromophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.